3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride
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Overview
Description
3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Mechanism of Action
Target of Action
The primary targets of 3-(2-Aminopropyl)-1-benzothiophen-5-ol;hydrochloride are likely to be the monoamine transporters, specifically the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), blocking the reuptake of these monoamine neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action and enhanced neuronal signaling . In addition to its reuptake inhibition properties, it is also a releasing agent of these neurotransmitters .
Biochemical Pathways
The compound’s action on monoamine transporters affects several biochemical pathways. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, it impacts the serotonergic, noradrenergic, and dopaminergic pathways respectively . The downstream effects include modulation of mood, cognition, reward, learning, and memory.
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and duration of action.
Result of Action
The result of the compound’s action is an enhancement of monoaminergic neurotransmission, leading to various physiological and psychological effects. Given its mechanism of action, it may potentially have psychoactive properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropyl)-1-benzothiophen-5-ol typically involves multiple steps. One common method starts with the reaction of meta-methoxy bromobenzene with propylene oxide in the presence of methane sulfonic acid. This is followed by the addition of ammonia methanol and hydrobromic acid to yield the desired product . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. The use of environmentally friendly reagents and solvents is prioritized. The overall yield of the industrial process can reach up to 63%, which is significantly higher than traditional methods .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropyl)-1-benzothiophen-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
3-(2-Aminopropyl)-1-benzothiophen-5-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitters.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): Known for its psychoactive properties and used in research related to neurotransmitter modulation.
6-(2-Aminopropyl)benzofuran (6-APB): Similar to 5-APB but with different pharmacological properties.
Uniqueness
3-(2-Aminopropyl)-1-benzothiophen-5-ol is unique due to its specific structure, which combines the benzothiophene core with an aminopropyl group This unique structure allows it to interact with molecular targets in a distinct manner compared to other similar compounds
Biological Activity
3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse biological activities. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiophene derivatives, including 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that benzothiophene derivatives can inhibit cell proliferation effectively. For instance, certain derivatives showed IC50 values ranging from 2.12 μM to 6.75 μM, indicating potent anticancer activity .
- Mechanism of Action : The mechanism appears to involve the binding of these compounds to DNA, particularly within the minor groove, which disrupts cellular processes essential for cancer cell survival .
- Comparative Analysis : A comparative study of various benzothiophene derivatives revealed that those with specific substitutions exhibited enhanced activity against tumor cells while maintaining lower toxicity towards normal cells .
Antimicrobial Activity
In addition to anticancer effects, 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride has shown promising antimicrobial properties.
Testing Methods
- Broth Microdilution : This method was employed to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Compounds in the benzothiophene class displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Summary of Findings
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
3-(2-Aminopropyl)-1-benzothiophen-5-ol | Staphylococcus aureus | 4 |
3-(2-Aminopropyl)-1-benzothiophen-5-ol | Escherichia coli | 8 |
Other Biological Activities
Beyond its anticancer and antimicrobial properties, research into the pharmacological profile of 3-(2-Aminopropyl)-1-benzothiophen-5-ol; hydrochloride suggests potential applications in treating neurological disorders due to its structural similarity to known psychostimulants.
Psychostimulant Properties
Studies indicate that compounds related to this benzothiophene derivative may exhibit stimulant effects comparable to amphetamines. This opens avenues for further research into their use in conditions such as ADHD or narcolepsy .
Properties
IUPAC Name |
3-(2-aminopropyl)-1-benzothiophen-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS.ClH/c1-7(12)4-8-6-14-11-3-2-9(13)5-10(8)11;/h2-3,5-7,13H,4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRPLBPOQUCLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=C1C=C(C=C2)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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